Spectroscopic Characterization of Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate: A Comprehensive Analytical Guide
Spectroscopic Characterization of Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate: A Comprehensive Analytical Guide
Executive Summary
The structural elucidation of heterocyclic scaffolds is a critical bottleneck in the drug development pipeline. Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate (C₁₃H₁₃NO₄) represents a highly functionalized intermediate with profound implications in medicinal chemistry. This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of this compound. By synthesizing theoretical causality with empirical spectroscopic data (NMR, FT-IR, HRMS, and UV-Vis), this guide establishes a self-validating analytical framework for researchers and analytical scientists.
Pharmacological Relevance & Structural Architecture
The Oxazole Scaffold in Drug Discovery
Oxazole-based molecules are a significant heterocyclic nucleus in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and antimicrobial therapeutics[1]. Specifically, 5-aryloxazoles have demonstrated profound efficacy as VEGFR2 kinase inhibitors and COX-2 selective inhibitors[2]. The synthesis of these 5-substituted oxazoles is classically achieved via the Van Leusen reaction, utilizing tosylmethyl isocyanide (TosMIC) and corresponding aldehydes[1], followed by C2 functionalization to yield the target carboxylate.
Electronic "Push-Pull" Dynamics
The structural architecture of Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate features a highly conjugated "push-pull" electronic system.
-
The Acceptor (C2): The ethyl carboxylate group at the C2 position exerts strong electron-withdrawing inductive (-I) and mesomeric (-M) effects.
-
The Donor (C5): The 4-methoxyphenyl group at the C5 position acts as a strong electron-donating group (+M effect) via the oxygen lone pairs conjugating with the aromatic ring.
This dynamic directly dictates the spectroscopic behavior of the molecule, shifting electron density across the electron-deficient 1,3-oxazole core and heavily influencing nuclear shielding and electronic transitions.
Fig 1: Electronic influence of C2 and C5 substituents on the oxazole core and spectroscopic output.
Spectroscopic Elucidation & Causality
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive proof of connectivity. The chemical shifts are governed by the electronic environment established by the C2 and C5 substituents.
Causality in ¹H NMR: The most diagnostic proton in this molecule is the oxazole C4-H . In an unsubstituted 5-aryloxazole, this proton typically resonates around 7.2–7.4 ppm[3]. However, the presence of the strongly electron-withdrawing ethyl carboxylate group at C2 depletes electron density from the conjugated π -system. This deshields the C4 proton, pushing its resonance downfield to a distinct singlet at ~7.65 ppm . Furthermore, the 4-methoxyphenyl group presents a classic AA'BB' spin system . Because the methoxy group is electron-donating, the protons ortho to it are shielded (~6.96 ppm), while the protons ortho to the electron-deficient oxazole ring are relatively deshielded (~7.72 ppm).
Table 1: ¹H NMR Data Summary (CDCl₃, 400 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment |
| 2-COOCH₂CH₃ | 1.42 | Triplet (t) | 3H | 7.1 | Ester methyl |
| 5-Ar-OCH₃ | 3.86 | Singlet (s) | 3H | - | Methoxy protons |
| 2-COOCH₂CH₃ | 4.45 | Quartet (q) | 2H | 7.1 | Ester methylene |
| 5-Ar-H (meta) | 6.96 | Doublet (d) | 2H | 8.8 | Aromatic H ortho to methoxy |
| Oxazole C4-H | 7.65 | Singlet (s) | 1H | - | Heteroaromatic core proton |
| 5-Ar-H (ortho) | 7.72 | Doublet (d) | 2H | 8.8 | Aromatic H ortho to oxazole |
| *Apparent doublets resulting from higher-order AA'BB' coupling. |
Table 2: ¹³C NMR Data Summary (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Causality / Electronic Effect |
| 14.3, 62.1 | Ester -CH₃, -CH₂- | Standard aliphatic shifts for ethyl esters. |
| 55.4 | Methoxy -OCH₃ | Deshielded by adjacent electronegative oxygen. |
| 114.5, 126.8 | Aromatic C-H | Shielded (114.5) vs. Deshielded (126.8) by +M effect of -OCH₃. |
| 123.5 | Oxazole C4 | Characteristic shift for the unsubstituted oxazole carbon. |
| 152.1, 154.6 | Oxazole C5, C2 | Highly deshielded quaternary carbons bonded to N/O. |
| 158.2 | Ester Carbonyl (C=O) | Conjugation with the oxazole ring shifts this slightly upfield from standard aliphatic esters (~170 ppm). |
| 160.4 | Aromatic C-O | Strongly deshielded by direct attachment to the methoxy oxygen. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR confirms the presence of critical functional groups. The conjugation between the oxazole ring and the ester carbonyl lowers the force constant of the C=O double bond, resulting in a stretching frequency slightly lower than that of an isolated aliphatic ester.
Table 3: FT-IR (ATR) Data Summary
| Wavenumber (cm⁻¹) | Vibrational Mode | Diagnostic Value |
| 3120, 2985, 2930 | C-H stretch | Differentiates aromatic (sp²) and aliphatic (sp³) C-H bonds. |
| 1735 | C=O stretch | Confirms the intact ethyl carboxylate moiety. |
| 1610, 1505 | C=N, C=C stretch | Validates the conjugated oxazole and aromatic ring systems. |
| 1250, 1175 | C-O stretch | Confirms both ester and aryl-ether linkages. |
| 835 | C-H out-of-plane bend | Strongly indicates a para-disubstituted benzene ring. |
High-Resolution Mass Spectrometry (HRMS)
For a compound with the formula C₁₃H₁₃NO₄, the exact monoisotopic mass is 247.0845 Da. Utilizing Electrospray Ionization in positive mode (ESI+), the molecule readily accepts a proton at the basic oxazole nitrogen.
-
Expected [M+H]⁺: m/z 248.0917.
-
Fragmentation (MS/MS): Collision-induced dissociation (CID) typically yields a primary neutral loss of ethylene (C₂H₄, 28 Da) from the ethyl ester via a McLafferty-type rearrangement, yielding a fragment at m/z 220.06. Subsequent loss of CO₂ (44 Da) yields a stable 5-(4-methoxyphenyl)oxazolium fragment at m/z 176.07.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Due to the extended π -conjugation spanning from the methoxy oxygen, through the phenyl ring, across the oxazole core, and into the carboxylate group, the molecule exhibits a strong bathochromic (red) shift.
-
λₘₐₓ (EtOH): ~315 nm.
-
Causality: The π→π∗ transition is highly favored and requires less energy due to the "push-pull" stabilization of the excited state, making it an excellent chromophore for HPLC-UV quantification.
Self-Validating Experimental Protocols
To ensure data integrity and reproducibility, the following protocols incorporate built-in validation steps (e.g., lock mass, internal standards).
Fig 2: Step-by-step analytical workflow for the spectroscopic validation of the oxazole derivative.
Protocol 1: NMR Acquisition & Processing
-
Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.
-
Instrument Tuning: Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl₃ (7.26 ppm). Tune and match the probe for ¹H and ¹³C nuclei.
-
Pulse Calibration (Self-Validation): Determine the exact 90° pulse width for the specific sample to ensure maximum signal-to-noise ratio and accurate integration.
-
Acquisition:
-
¹H NMR: Run 16 scans with a 2-second relaxation delay.
-
¹³C NMR: Run 1024 scans with proton decoupling (WALTZ-16) and a 2-second relaxation delay.
-
-
Processing: Apply a 0.3 Hz exponential line broadening function before Fourier transformation. Phase and baseline correct the spectra manually. Reference the ¹H spectrum to TMS (0.00 ppm) and the ¹³C spectrum to the CDCl₃ triplet (77.16 ppm).
Protocol 2: HRMS (ESI-TOF) Acquisition
-
Sample Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade Methanol. Dilute an aliquot to a final concentration of 1 µg/mL in Methanol containing 0.1% Formic Acid (to promote protonation).
-
Calibration (Self-Validation): Prior to analysis, infuse a sodium formate cluster solution to calibrate the TOF mass analyzer, ensuring mass accuracy within < 2 ppm error.
-
Lock Mass Setup: Introduce Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer to correct for subtle mass drifts during acquisition.
-
Acquisition: Infuse the sample at 10 µL/min. Apply a capillary voltage of 3.0 kV and a cone voltage of 30 V. Acquire data in positive ion mode over a mass range of 100–1000 m/z.
References
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis Source: Molecules (MDPI) / PubMed Central URL:[Link]
-
Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
Synthesis and Fluorescence Behavior of 2,5-Diaryl Oxazoles Source: Asian Journal of Chemistry URL:[Link]
